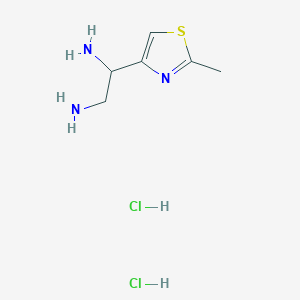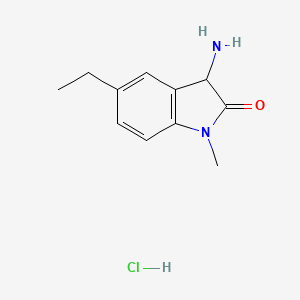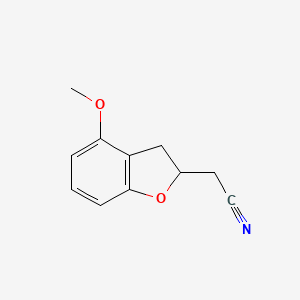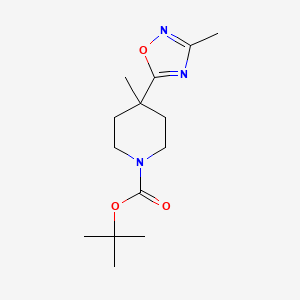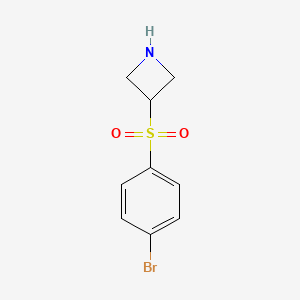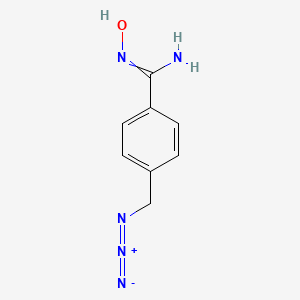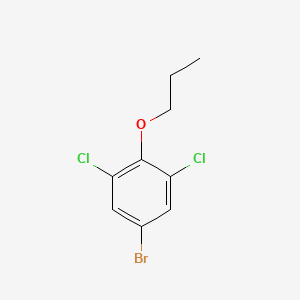
1-Bromo-3,5-dichloro-4-propoxybenzene
Vue d'ensemble
Description
1-Bromo-3,5-dichloro-4-propoxybenzene is a fine chemical . Its molecular formula is C9H9BrCl2O and it has a molecular weight of 283.98 g/mol . It is not a stock item and may not be readily available .
Synthesis Analysis
The synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene involves the treatment of 1-Bromo-3,5-dichlorobenzene with iPrMgCl.LiCl in THF and then DMF at 0°C. This is followed by a reaction with molecular iodine and aqueous NH3, yielding the corresponding aromatic nitrile .Molecular Structure Analysis
The InChI code for 1-Bromo-3,5-dichloro-4-propoxybenzene is 1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene is a nucleophilic substitution reaction. The bromine atom in 1-Bromo-3,5-dichlorobenzene is replaced by a propoxy group .Physical And Chemical Properties Analysis
1-Bromo-3,5-dichloro-4-propoxybenzene is a liquid at room temperature . Its solubility depends on factors such as polarity, molecular size, and intermolecular interactions. Due to the presence of chlorine and bromine substituents, it may have higher solubility in polar solvents but relatively lower solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
1-Bromo-3,5-dichloro-4-propoxybenzene is a compound with potential use in various synthetic processes. For instance, research has focused on the regioselective bromination of aromatic compounds and their subsequent conversion into sulfur-functionalized quinones. A study by Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under different conditions, leading to various bromination products and highlighting the synthetic utility of brominated intermediates for creating new sulfur-containing derivatives Aitken, S. J. Jethwa, N. Richardson, A. Slawin, 2016.
Photochemical and Physicochemical Studies
The photo-fragmentation of bromo-difluorobenzenes, closely related to 1-bromo-3,5-dichloro-4-propoxybenzene, has been studied by Borg (2007), who investigated the C-Br photo-fragmentation using ab initio methods. This research provides insights into the mechanisms of photodissociation, relevant for understanding the photochemical behavior of halogenated aromatic compounds Borg, 2007.
Applications in Molecular Structure Analysis
Jones et al. (2012) conducted X-ray structure determinations of bromo- and/or bromomethyl-substituted benzenes, including analysis of C-H···Br, C-Br···Br, and C-Br···π interactions. These structural analyses highlight the importance of halogen interactions in the crystal packing of halogenated aromatic compounds, which can be useful in the design and synthesis of new materials with specific properties Jones, P. Kuś, I. Dix, 2012.
Material Science and Organic Synthesis
Lu et al. (2007) described a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, indicating the utility of bromo-substituted benzenes in facilitating complex organic transformations. This process underscores the potential applications of 1-bromo-3,5-dichloro-4-propoxybenzene in synthesizing heterocyclic compounds, which are valuable in medicinal chemistry and material science Biao Lu, Bao Wang, Yihua Zhang, D. Ma, 2007.
Safety and Hazards
This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that halogenated compounds like this often interact with various proteins and enzymes in the body .
Mode of Action
It is known that halogenated compounds can participate in a variety of chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Halogenated compounds are known to interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Halogenated compounds can have a wide range of effects, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,5-dichloro-4-propoxybenzene can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Propriétés
IUPAC Name |
5-bromo-1,3-dichloro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDRIKGYAISCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286718 | |
| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dichloro-4-propoxybenzene | |
CAS RN |
1242070-93-4 | |
| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



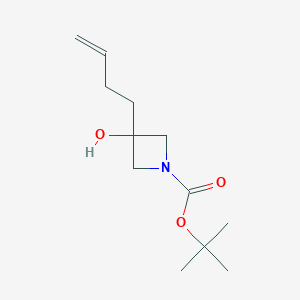
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)


